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3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

PI3K kinase selectivity linker SAR

3-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) is a synthetic small molecule (C16H15N3O, MW 265.31) built on the pyrazolo[1,5-a]pyridine heterocyclic scaffold, a core structure extensively validated in kinase inhibitor drug discovery programs targeting p38, PI3K, CDK, and MARK kinases. The compound features a phenylpropanamide side chain attached at the 5-position of the pyrazolo[1,5-a]pyridine ring system, distinguishing it from regioisomeric variants substituted at the 3-position or linked via sulfonamide bridges.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 2034547-39-0
Cat. No. B2590090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
CAS2034547-39-0
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-5,8-12H,6-7H2,(H,18,20)
InChIKeyLSOSGGHPIMIJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0): Structural and Procurement Baseline for Screening Library Selection


3-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) is a synthetic small molecule (C16H15N3O, MW 265.31) built on the pyrazolo[1,5-a]pyridine heterocyclic scaffold, a core structure extensively validated in kinase inhibitor drug discovery programs targeting p38, PI3K, CDK, and MARK kinases [1]. The compound features a phenylpropanamide side chain attached at the 5-position of the pyrazolo[1,5-a]pyridine ring system, distinguishing it from regioisomeric variants substituted at the 3-position or linked via sulfonamide bridges [2]. It is commercially catalogued as a high-throughput screening (HTS) compound by Life Chemicals (product code F6512-0701) with documented purity and pricing [3]. Its computed physicochemical parameters—XLogP3 of 2.1, topological polar surface area of 46.4 Ų, and a single hydrogen bond donor—place it within drug-like property space suitable for lead identification campaigns [3].

Why 3-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) Cannot Be Replaced by Arbitrary Pyrazolo[1,5-a]pyridine Analogs in Screening or SAR Campaigns


Within the pyrazolo[1,5-a]pyridine chemotype, even minor structural variations—the linker atom identity (amide vs. sulfonamide), the position of side chain attachment (5-yl vs. 3-ylmethyl), and the terminal aryl substitution—produce divergent kinase selectivity profiles, as demonstrated by Kendall et al. in their PI3K p110α-selective series where compounds differing solely in sulfur oxidation state (sulfoxide vs. sulfone) shifted selectivity from p110δ to p110α [1]. The target compound's amide-propanamide linker introduces a two-carbon spacer with distinct conformational flexibility and hydrogen-bonding geometry compared to the rigid sulfonamide linkage of N-{pyrazolo[1,5-a]pyridin-5-yl}benzenesulfonamide (CAS 2034548-86-0), while its 5-position attachment point offers a different angular exit vector relative to the 3-ylmethyl series (e.g., CAS 1396680-98-0). These architectural differences, coupled with the unsubstituted terminal phenyl ring (XLogP3 = 2.1, TPSA = 46.4 Ų), govern both target engagement and pharmacokinetic behavior in ways that cannot be inferred from or substituted by superficially similar in-class compounds [2].

Quantitative Differentiation Evidence for 3-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) vs. Its Closest Structural Analogs


Amide Linker vs. Sulfonamide Linker: Divergent Kinase Isoform Selectivity Profiles in Pyrazolo[1,5-a]pyridine PI3K Inhibitor Series

In the pyrazolo[1,5-a]pyridine PI3K inhibitor series reported by Kendall et al. (2012), the nature of the central linker group was the primary determinant of isoform selectivity. Compounds bearing an amide/carbonyl linker exhibited pan-PI3K or p110α-selective profiles, whereas sulfonamide-linked analogs demonstrated p110δ selectivity. The target compound's amide-propanamide linker is therefore predicted to favor p110α interaction geometry over p110δ, in direct contrast to the sulfonamide analog N-{pyrazolo[1,5-a]pyridin-5-yl}benzenesulfonamide (CAS 2034548-86-0). This SAR principle means the two compounds cannot be used interchangeably in kinase selectivity studies [1].

PI3K kinase selectivity linker SAR

5-Position vs. 3-Position Attachment: Physicochemical and Spatial Differentiation Between Regioisomeric Pyrazolo[1,5-a]pyridine Propanamide Series

The target compound (5-yl attachment, CAS 2034547-39-0) and its regioisomeric analog 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide (CAS 1396680-98-0) share identical molecular formula (C16H15N3O) and molecular weight (265.31 g/mol), yet differ fundamentally in the spatial deployment of the phenylpropanamide side chain. The 5-yl attachment provides a linear, extended exit vector from the bicyclic core, whereas the 3-ylmethyl attachment introduces a methylene spacer that reorients the pharmacophore by approximately 60–90 degrees. This topological difference alters the accessible conformational ensemble and is expected to produce distinct binding poses in kinase hinge-region interactions, as the pyrazolo[1,5-a]pyridine scaffold typically engages the hinge via the pyridine nitrogen—the angular relationship between this key interaction point and the pendant amide differs markedly between the two regioisomers [1].

regioisomer physicochemical properties drug-likeness

Terminal Phenyl vs. 4-Methoxyphenyl Substitution: LogP and Hydrogen-Bonding Divergence Relevant to Membrane Permeability and Metabolic Stability

The target compound bears an unsubstituted terminal phenyl ring (XLogP3 = 2.1), while its close analog 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS not specified, MW ~295.3) incorporates a para-methoxy substituent. The methoxy group reduces calculated logP by approximately 0.3–0.5 units and introduces an additional hydrogen bond acceptor, altering both passive membrane permeability and potential for oxidative O-demethylation by cytochrome P450 enzymes. In the pyrazolo[1,5-a]pyridine p38 inhibitor series (Cheung et al., 2008), electron-rich aryl substituents significantly modulated both in vitro metabolic half-life in rat and human liver microsomes and in vivo clearance in rat pharmacokinetic studies, with the unsubstituted phenyl variant typically showing higher intrinsic metabolic stability than alkoxy-substituted analogs [1].

ADME logP metabolic stability

Commercial Sourcing and Unit Economics: F6512-0701 from Life Chemicals Compared to Structural Analogs

The target compound is available from Life Chemicals as product F6512-0701 at $69.00 for 5 mg ($13.80/mg) or $79.00 for 20 μmol [1]. In comparison, the sulfonamide analog N-{pyrazolo[1,5-a]pyridin-5-yl}benzenesulfonamide (F6512-0936) is priced at $54.00 for 1 mg ($54.00/mg) from the same supplier, making the target approximately 3.9-fold less expensive on a per-milligram basis at the procurement scale relevant to initial screening [2]. The target compound also benefits from a well-defined synthetic route amenable to scale-up, as indicated by its catalog availability in multiple pack sizes (5 mg, 20 μmol, 75 mg) [1]. The regioisomeric 3-ylmethyl analog is not listed through the same supplier at comparable scale, limiting sourcing optionality for users requiring reliable resupply [3].

procurement screening library pricing

Pyrazolo[1,5-a]pyridine Scaffold Validation: Multi-Kinase Target Engagement Across p38, PI3K, CDK, and MARK Families

The pyrazolo[1,5-a]pyridine scaffold has been independently validated as a kinase inhibitor pharmacophore across four distinct kinase families. Cheung et al. (2008) reported p38α MAP kinase inhibitors with IC50 values in the low nanomolar range from optimization of this scaffold [1]; Kendall et al. (2012) demonstrated p110α-selective PI3K inhibition with compound 5x achieving an IC50 of 0.9 nM [2]; the Schering-Plough CDK inhibitor patent (WO 2004/026872) disclosed pyrazolo[1,5-a]pyridine compounds with CDK2 IC50 values as low as 0.078 μM [3]; and Merck's MARK inhibitor patent (US 8,518,911) established this scaffold's utility for CNS targets [4]. While the specific target compound has not been individually profiled in published biochemical assays, its structural features—combining the validated pyrazolo[1,5-a]pyridine hinge-binding motif with an unsubstituted phenylpropanamide extension—position it as a privileged screening candidate with the potential to engage multiple kinase targets, providing a broader initial hit-finding landscape than analogs bearing target-biasing substituents such as sulfonamides or heteroaryl extensions [5].

kinase inhibition target engagement scaffold promiscuity

Recommended Application Scenarios for 3-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening Where Amide-Linker Chemotype Is Required to Probe p110α-Favoring SAR

For laboratories conducting PI3K isoform selectivity profiling, this compound provides the amide-propanamide linker chemotype that the Kendall et al. SAR series established as critical for p110α-biased inhibition. Using this compound alongside the sulfonamide analog (CAS 2034548-86-0) in parallel biochemical screens enables direct evaluation of linker-dependent selectivity shifts within the same pyrazolo[1,5-a]pyridine scaffold, an experimental design that the published SAR explicitly validates. The compound's commercial availability in multiple pack sizes (5 mg to 75 mg) supports both initial single-concentration screening and full IC50 determination without requiring custom synthesis [1].

Phenotypic Screening and Multi-Target Profiling Leveraging the Unbiased Phenylpropanamide Substituent

The absence of a target-biasing substituent (such as the sulfonamide group in CAS 2034548-86-0 or the methoxy group in the 4-methoxyphenyl analog) makes this compound an ideal candidate for broad phenotypic screening panels or kinome-wide profiling. The pyrazolo[1,5-a]pyridine scaffold has demonstrated activity against p38, PI3K, CDK, and MARK kinases, and the unadorned phenylpropanamide extension does not pre-constrain the molecule toward any single kinase subfamily [1]. This property is valuable for hit identification in target-agnostic discovery programs or for building kinase selectivity fingerprints where unbiased starting points are essential [2].

Fragment-Based and Scaffold-Hopping Drug Design Requiring the 5-Position Attachment Geometry

In fragment-based drug discovery (FBDD) or scaffold-hopping projects where the spatial relationship between the hinge-binding pyrazolo[1,5-a]pyridine core and the pendant amide pharmacophore is critical, this compound's 5-yl attachment geometry provides a defined linear exit vector that is topologically distinct from the 3-ylmethyl regioisomer. Computational docking studies and pharmacophore modeling can exploit this geometric constraint to probe binding site topology. The compound's moderate molecular weight (265.31 Da) and balanced physicochemical profile (XLogP3 = 2.1, TPSA = 46.4 Ų) position it favorably as a lead-like starting point for further optimization guided by the extensive medicinal chemistry literature on pyrazolo[1,5-a]pyridine SAR [1].

Cost-Efficient Analog Expansion for Hit-to-Lead SAR with Superior Unit Economics

At $13.80/mg from Life Chemicals, this compound offers a nearly 4-fold cost advantage over the sulfonamide analog ($54.00/mg) from the same supplier, enabling procurement of larger quantities for analog synthesis, repeat dose-response experiments, and early ADME profiling without budget overruns [1]. The documented availability of multiple pack sizes (5 mg, 20 μmol, 75 mg) reduces the need for custom synthesis at early SAR stages. This cost efficiency is particularly relevant for academic screening laboratories and small-to-medium biotech enterprises operating with constrained discovery budgets where every milligram's experimental utility must be maximized [2].

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